Acamprosate-d3 (calcium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

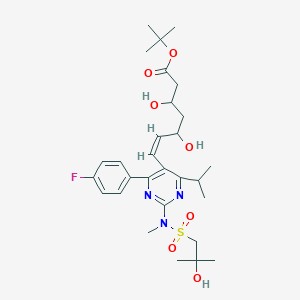

Acamprosate-d3 (calcium salt) is a deuterated form of acamprosate, a medication primarily used to maintain alcohol abstinence in individuals with alcohol dependence. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is known for its role in stabilizing the chemical balance in the brain disrupted by alcohol withdrawal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of acamprosate-d3 (calcium salt) involves the nucleophilic opening of 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution. This is followed by in situ cation exchange by adding calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent. The potassium chloride is then removed by selective precipitation, yielding calcium acamprosate with a purity higher than 95% .

Industrial Production Methods: Industrial production methods for acamprosate-d3 (calcium salt) are based on scalable, one-pot procedures that ensure high yield and purity. The process typically involves the acetylation of homotaurine followed by the formation of the calcium salt in situ. This method is efficient and avoids the drawbacks of traditional multi-step processes .

Análisis De Reacciones Químicas

Types of Reactions: Acamprosate-d3 (calcium salt) primarily undergoes nucleophilic substitution reactions. The compound is stable under normal conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium acetamide and 1,3-propanesultone in N,N-dimethylformamide.

Cation Exchange: Calcium chloride in the presence of 2-propanol.

Major Products: The major product formed from these reactions is acamprosate-d3 (calcium salt) itself, with a high degree of purity and stability .

Aplicaciones Científicas De Investigación

Acamprosate-d3 (calcium salt) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard for the quantification of acamprosate in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Additionally, it is used in studies investigating the mechanisms of alcohol dependence and the efficacy of treatments for alcohol use disorder .

Mecanismo De Acción

The mechanism of action of acamprosate-d3 (calcium salt) involves modulation of the N-methyl-D-aspartate (NMDA) receptor transmission and indirect effects on gamma-aminobutyric acid type A (GABA-A) receptor transmission. It decreases brain glutamate levels and increases beta-endorphins, contributing to its efficacy in maintaining alcohol abstinence . The exact molecular targets and pathways are still under investigation, but it is believed to restore the balance between neuronal excitation and inhibition disrupted by chronic alcohol exposure .

Comparación Con Compuestos Similares

Acamprosate (calcium salt): The non-deuterated form of acamprosate, used for the same therapeutic purposes.

N-acetyl homotaurine: A structural analogue with similar properties but different pharmacokinetics.

Gamma-aminobutyric acid (GABA): The neurotransmitter that acamprosate structurally mimics.

Uniqueness: Acamprosate-d3 (calcium salt) is unique due to its deuterated form, which provides advantages in analytical applications by serving as a stable internal standard. This allows for more accurate quantification and analysis in research settings .

Propiedades

Fórmula molecular |

C10H20CaN2O8S2 |

|---|---|

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate |

InChI |

InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2/i2*1D3; |

Clave InChI |

BUVGWDNTAWHSKI-CKFJQVKPSA-L |

SMILES isomérico |

[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] |

SMILES canónico |

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)

![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)

![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)